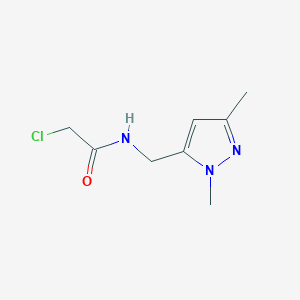
2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide, also known as CDMA, is a chemical compound that has gained attention in scientific research due to its potential biological applications.
作用机制
2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide is believed to exert its biological effects through the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of HDAC activity by 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide in lab experiments is its specificity for HDAC inhibition, which can lead to more targeted effects on cancer cells. However, 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide has also been shown to have off-target effects on other enzymes, which can lead to unintended biological effects. 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide also has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
未来方向
Future research on 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide could focus on its potential applications in combination with other cancer therapies, as well as its potential use in other disease states such as neurodegenerative diseases. Further investigation into the off-target effects of 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide on other enzymes could also provide insight into its biological effects. Additionally, research on the development of more soluble forms of 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide could expand its potential use in experimental settings.
In conclusion, 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide is a promising compound for scientific research due to its potential applications in cancer therapy, anti-inflammatory agents, and neuroprotection. While there are limitations to its use in lab experiments, continued research on 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide could lead to new insights into its biological effects and potential therapeutic applications.
合成方法
2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-chloroacetyl chloride with 1,3-dimethyl-1H-pyrazole in the presence of a base, followed by the reaction with methylamine. The final product is obtained through purification and crystallization.
科学研究应用
2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide has been studied for its potential applications in cancer therapy, specifically as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. 2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide has also been studied for its potential use as an anti-inflammatory agent and for its neuroprotective properties.
属性
IUPAC Name |
2-chloro-N-[(2,5-dimethylpyrazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-6-3-7(12(2)11-6)5-10-8(13)4-9/h3H,4-5H2,1-2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYVPGZZRDPMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CNC(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-carboxamide](/img/structure/B7459070.png)
![N-[3-(4-bromoanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459073.png)




![2-chloro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459115.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459117.png)

![N-[(2-ethylpyrazol-3-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459126.png)
![5-chloro-N-[(2-ethylpyrazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B7459138.png)
